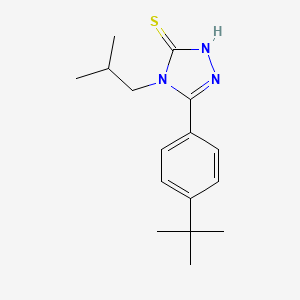
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAT or Thioacetazone, and it has been widely used as a reference compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to work by inhibiting the growth of mycobacteria. This compound has been shown to be effective against various strains of mycobacteria, including drug-resistant strains.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have various biochemical and physiological effects. Some of the notable effects include the inhibition of mycobacterial growth, the induction of apoptosis in cancer cells, and the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its high potency and selectivity. This compound has been shown to be effective against various strains of mycobacteria, making it a valuable tool for the development of new anti-tuberculosis drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Some of the most promising areas of research include the development of new anti-tuberculosis drugs, the investigation of its potential as an anti-cancer agent, and the exploration of its potential as a treatment for oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through a multistep process that involves the reaction of various starting materials. One of the most common methods involves the reaction of 4-tert-butylphenylhydrazine with isobutyraldehyde, followed by the reaction of the resulting product with thiocarbonyldiimidazole.
Applications De Recherche Scientifique
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been widely used in scientific research due to its potential applications in various fields. One of the most notable applications is in the development of new drugs, where this compound has been used as a reference compound for the development of new anti-tuberculosis drugs.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-11(2)10-19-14(17-18-15(19)20)12-6-8-13(9-7-12)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWDZMWASMSUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)

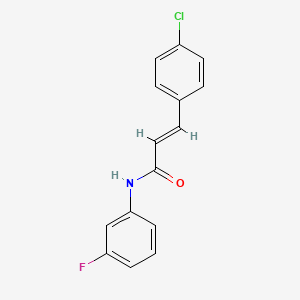
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
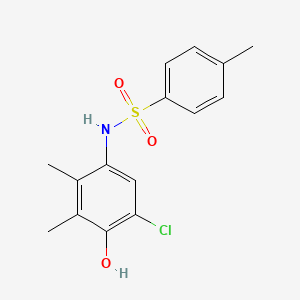
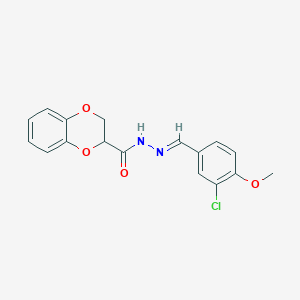
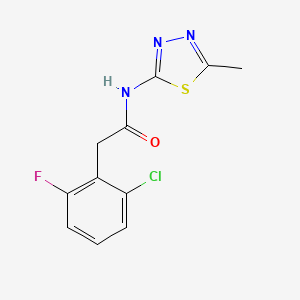
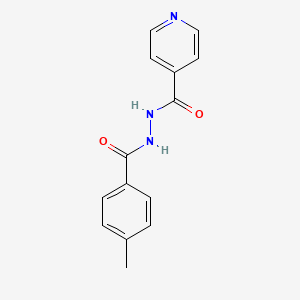
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)

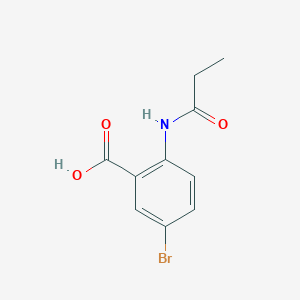
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)